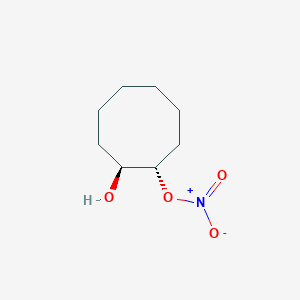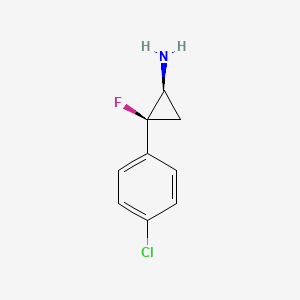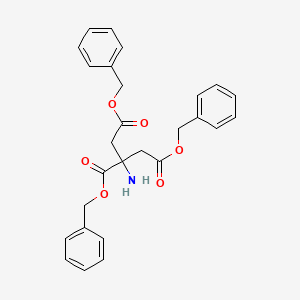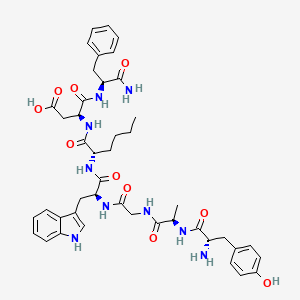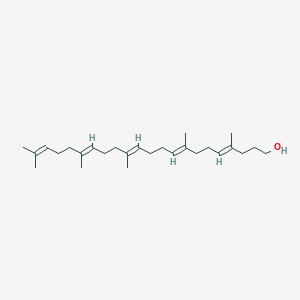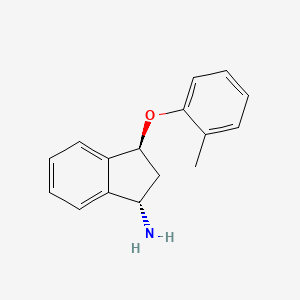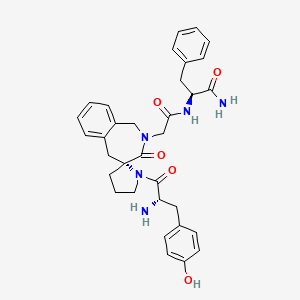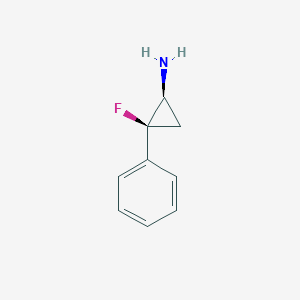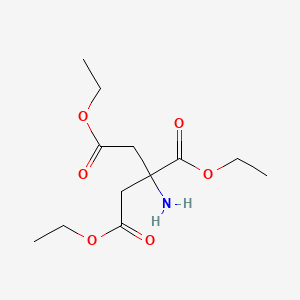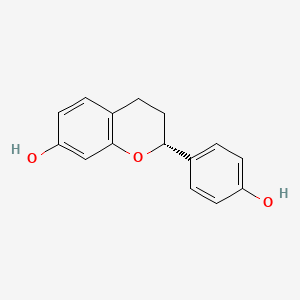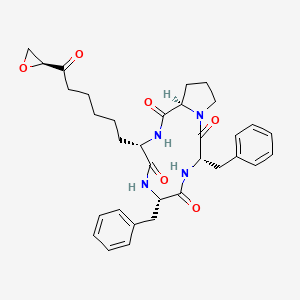
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including tyrosine (Tyr), D-alanine (D-Ala), glycine (Gly), tryptophan (Trp), N-methyl norleucine (NMeNle), aspartic acid (Asp), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. The presence of D-alanine and N-methyl norleucine in the sequence contributes to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Each subsequent amino acid is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-alanine and N-methyl norleucine enhances the peptide’s stability and affinity for these targets. The peptide can modulate signaling pathways by binding to receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, a potent mu-selective opioid peptide.
Minigastrin: H-Leu-(Glu)5-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2, a peptide targeting the cholecystokinin-2 receptor (CCK-2R)
Uniqueness
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is unique due to the incorporation of D-alanine and N-methyl norleucine, which confer enhanced stability and bioactivity compared to other peptides. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C45H57N9O10 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36+,37+/m1/s1 |
InChI Key |
LFIFGNCFEBAIHA-XSAWFYHVSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


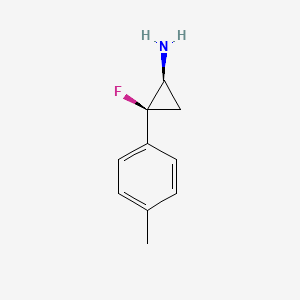
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium](/img/structure/B10853477.png)

